molecular formula C30H22F4N2O5S B453134 methyl 2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453134
M. Wt: 598.6g/mol
InChI Key: IRTDRLUPQLQBGM-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl 2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. The synthetic route typically starts with the preparation of the key intermediates, followed by their condensation and cyclization under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Methyl 2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structure and reactivity. Its applications in industry may include the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Methyl 2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as those containing thiazolo[3,2-a]pyrimidine or benzylidene moieties. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include various derivatives of thiazolo[3,2-a]pyrimidine and benzylidene, each with their own unique properties and applications.

Properties

Molecular Formula

C30H22F4N2O5S

Molecular Weight

598.6g/mol

IUPAC Name

methyl (2Z)-2-[[4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H22F4N2O5S/c1-15-23(29(38)40-3)26(17-7-5-4-6-8-17)36-28(37)22(42-30(36)35-15)12-16-9-10-21(39-2)18(11-16)14-41-27-24(33)19(31)13-20(32)25(27)34/h4-13,26H,14H2,1-3H3/b22-12-

InChI Key

IRTDRLUPQLQBGM-UUYOSTAYSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)COC4=C(C(=CC(=C4F)F)F)F)/SC2=N1)C5=CC=CC=C5)C(=O)OC

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=C(C(=CC(=C4F)F)F)F)SC2=N1)C5=CC=CC=C5)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=C(C(=CC(=C4F)F)F)F)SC2=N1)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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